![molecular formula C8H14O3 B043150 Ethyl isobutyrylacetate CAS No. 7152-15-0](/img/structure/B43150.png)
Ethyl isobutyrylacetate
Overview
Description
Synthesis Analysis
The synthesis of ethyl isobutyrylacetate involves a new approach based on magnesium ethoxide and magnesium chloride/triethylamine catalysis system. The optimal ratio of reactants was identified, and the reaction was conducted at low temperatures to achieve the highest yield of 61% (Zheng Guo-jun, 2006).
Molecular Structure Analysis
This compound's molecular structure has been characterized by various spectroscopic techniques, including NMR and FTIR, as part of broader studies on ester derivatives and their reactions. These studies help in understanding the compound's structure and behavior under different conditions (I. Espinasse et al., 1995).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including transesterification, which is key to its synthesis and modification. The reaction conditions such as reactant mole ratio, reaction time, and catalyst significantly affect the product yield, demonstrating the compound's reactive versatility (H. Bin et al., 2014).
Physical Properties Analysis
The physical properties of this compound, including its phase behavior and solubility, are critical for its application in various chemical processes. While specific studies on its physical properties are scarce, the general principles of ester chemistry apply, suggesting moderate solubility in organic solvents and a relatively low boiling point compared to more complex or larger molecular weight compounds.
Chemical Properties Analysis
This compound exhibits typical ester chemical properties, such as the ability to participate in reactions like hydrolysis, esterification, and transesterification. Its reactivity is influenced by the presence of the ethyl group and the isobutyryl moiety, which dictate its interactions in chemical processes (J. Dekeyser et al., 1989).
Mechanism of Action
Target of Action
Ethyl isobutyrylacetate, also known as ethyl 4-methyl-3-oxopentanoate, is a compound known for its applications in the fragrance and flavor industry . It is characterized by its ester functional group . The primary targets of this compound are dopamine and serotonin receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
This compound interacts with its targets, the dopamine and serotonin receptors, affecting their properties
Biochemical Pathways
Given its interaction with dopamine and serotonin receptors, it can be inferred that it may influence the biochemical pathways involving these neurotransmitters .
Pharmacokinetics
It is known to be soluble in chloroform and methanol , which may influence its absorption and distribution in the body.
Result of Action
This compound is used in the synthesis of piperazine derivatives as possible multireceptor atypical antipsychotics . It is also used in the synthesis of pyrazinecarboxamide DGAT1 (diacylglycerol acyltransferase 1) inhibitors used in the treatment of obesity . These suggest that the molecular and cellular effects of this compound’s action are related to its role in the synthesis of these compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is also classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and other ignition sources .
properties
IUPAC Name |
ethyl 4-methyl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDSQRVMMXWMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221758 | |
Record name | Ethyl isobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7152-15-0 | |
Record name | Ethyl isobutyrylacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7152-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isobutyrylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isobutyrylacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl isobutyrylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl isobutyrylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL ISOBUTYRYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key challenge in synthesizing Ethyl isobutyrylacetate, and how does the research presented address this challenge?
A1: A significant challenge in synthesizing this compound lies in achieving a high yield while maintaining cost-effective and environmentally conscious practices. The research by [] explores a novel synthetic approach using a magnesium ethoxide and magnesium chloride/triethylamine catalysis system. This method aims to improve the yield compared to traditional methods. [] By optimizing the ratio of reactants (isobutyryl chloride, potassium ethyl malonate, magnesium chloride, and triethylamine) and controlling the reaction conditions (temperature and time), the researchers achieved a yield of 61%, showcasing a promising avenue for efficient this compound production. []
Q2: Beyond its independent synthesis, how is this compound utilized in more complex synthetic pathways within pharmaceutical research?
A2: this compound plays a crucial role as a building block in synthesizing complex molecules, particularly within pharmaceutical research. For instance, the research by [] highlights its application in the synthesis of Atorvastatin calcium, a commonly prescribed drug for managing cholesterol levels. [] The method described utilizes this compound in a Hantzsch reaction, ultimately contributing to the formation of the pyrrole ring within the Atorvastatin structure. [] This highlights the importance of this compound as a versatile reagent in multi-step syntheses of pharmaceutically relevant compounds.
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